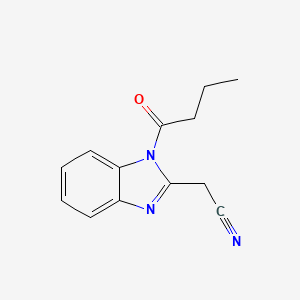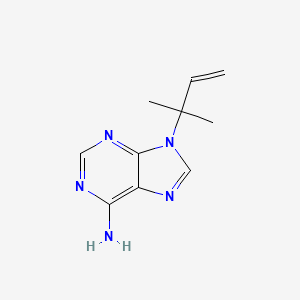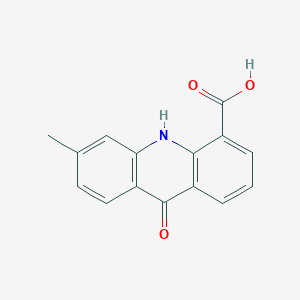![molecular formula C19H30N4O5 B12920658 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one](/img/structure/B12920658.png)
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one: is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety and a nonyl chain. Its molecular formula is C19H30N4O6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: This involves the construction of the purine ring system through cyclization reactions.
Attachment of the Sugar Moiety: The sugar moiety is introduced via glycosylation reactions, where the purine base is reacted with a protected sugar derivative.
Introduction of the Nonyl Chain: The nonyl chain is attached through alkylation reactions, often using nonyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.
Reduction: Reduction reactions can target the purine ring or the nonyl chain, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring and the sugar moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups such as alkyl, aryl, or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its role in biochemical pathways and interactions with enzymes.
- Potential use as a probe in studying cellular processes.
Medicine:
- Explored for its therapeutic potential in treating various diseases.
- Studied for its ability to interact with biological targets such as nucleic acids and proteins.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include:
Inhibition of Enzymes: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
8-methoxyguanosine: Similar structure with a methoxy group at the 8-position of the purine ring.
Xanthosine: A purine nucleoside with a similar sugar moiety but different substituents on the purine ring.
Uniqueness:
- The presence of the nonyl chain distinguishes 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one from other similar compounds, potentially altering its physical and chemical properties.
- Its unique structure may confer specific biological activities not observed in other related compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H30N4O5 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one |
InChI |
InChI=1S/C19H30N4O5/c1-2-3-4-5-6-7-8-9-13-21-17-14(18(27)22-13)20-11-23(17)19-16(26)15(25)12(10-24)28-19/h11-12,15-16,19,24-26H,2-10H2,1H3,(H,21,22,27)/t12-,15-,16-,19-/m1/s1 |
Clave InChI |
IZUOEYLZGSJMQA-BGIGGGFGSA-N |
SMILES isomérico |
CCCCCCCCCC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
CCCCCCCCCC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide](/img/structure/B12920584.png)


![5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920598.png)
![6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12920606.png)


![5-Methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one](/img/structure/B12920614.png)

![5-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12920626.png)
![methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920629.png)


